Lexithromycin

描述

属性

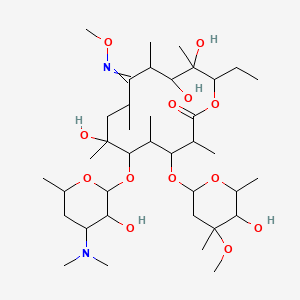

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZGUSZNXKOMCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866297 | |

| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-10-(methoxyimino)-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Lexithromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for Lexithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. The information presented herein is curated from established chemical literature and patents, offering a foundational understanding for research and development purposes.

This compound, chemically known as erythromycin A 9-(O-methyloxime), is synthesized in a two-step process from the readily available starting material, erythromycin A. The synthesis involves the formation of an oxime intermediate, followed by O-methylation. Purification of the final product is achieved through crystallization.

I. Synthesis of this compound

The synthesis of this compound is a sequential process involving the conversion of erythromycin A to its 9-oxime derivative, followed by the methylation of the oxime's hydroxyl group.

Step 1: Synthesis of Erythromycin A 9-Oxime

The initial step in the synthesis of this compound is the formation of erythromycin A 9-oxime. This reaction involves the treatment of erythromycin A with hydroxylamine in the presence of a mild acid catalyst and a suitable solvent.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve erythromycin A in isopropanol.

-

Reagent Addition: To the solution, add an aqueous solution of hydroxylamine to form a reaction mixture. Subsequently, introduce acetic acid to the mixture.

-

Reaction Conditions: Maintain the reaction mixture at a temperature between 45°C and 55°C for a sufficient duration to ensure the formation of the 9-oxime.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add isopropyl acetate and stir the mixture.

-

pH Adjustment: Titrate the mixture with sodium hydroxide to a pH greater than 11.0.

-

Extraction and Isolation: Separate the organic layer, wash it with a dilute caustic solution, and then concentrate it to dryness to yield erythromycin A 9-oxime.

Logical Relationship of Synthesis Step 1

The Antimicrobial Profile of Roxithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxithromycin, a semi-synthetic macrolide antibiotic, is a derivative of erythromycin designed for improved acid stability and pharmacokinetic properties. This document provides a comprehensive overview of the antimicrobial spectrum and efficacy of roxithromycin, with a focus on quantitative data, experimental methodologies, and the molecular mechanism of action. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Roxithromycin belongs to the macrolide class of antibiotics, characterized by a 14-membered lactone ring.[1] It exerts its bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis.[2][3] Clinically, roxithromycin is employed in the treatment of a variety of infections, including those of the respiratory tract, urinary tract, and soft tissues.[1][4] Its antimicrobial activity is similar to that of erythromycin, but it demonstrates enhanced efficacy against certain Gram-negative bacteria, notably Legionella pneumophila.[1][5]

Antimicrobial Spectrum and Efficacy: In Vitro Susceptibility Data

The in vitro efficacy of roxithromycin has been evaluated against a broad range of clinically relevant pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: In Vitro Activity of Roxithromycin against Key Respiratory Pathogens

| Microorganism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | Not Specified | 0.12 | 0.25 | ≤0.12 - >16 | [6] |

| Streptococcus pneumoniae | Not Specified | 2.5 | Not Reported | Not Reported | [7] |

| Streptococcus spp. | 50 | Not Reported | 0.25 | 0.03 - 4 | [4] |

| Haemophilus influenzae | 100 | Not Reported | 8 | Not Reported | [8] |

| Haemophilus influenzae | 40 | Not Reported | 8 | 1 - 32 | [4] |

| Moraxella catarrhalis | 10 | Not Reported | 0.125 | 0.06 - 0.25 | [4] |

| Legionella pneumophila | Not Specified | Not Reported | Not Reported | Not Reported | [1][5][7] |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: In Vitro Activity of Roxithromycin against Staphylococci and Atypical Pathogens

| Microorganism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (Erythromycin-sensitive) | 20 | Not Reported | 1.0 | 0.03 - ≥16 | [4] |

| Staphylococcus spp. | 5 | Not Reported | Not Reported | Geometric Mean MIC: 0.79 | [7] |

| Chlamydia trachomatis | 10 | Not Reported | Not Reported | 0.03 - 0.12 | [1] |

| Chlamydia trachomatis | 50 | Not Reported | Not Reported | ≤0.125 | [5][9] |

| Mycoplasma pneumoniae | Not Specified | Not Reported | Not Reported | Not Reported | [4][7][9] |

Mechanism of Action

Roxithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome.[1][7] This interaction interferes with the translocation of peptides, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth.[8] At lower concentrations, roxithromycin exhibits bacteriostatic properties, while at higher concentrations, it can be bactericidal against certain strains.[8]

Experimental Protocols

The determination of in vitro susceptibility of bacterial isolates to roxithromycin is crucial for both clinical and research purposes. Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are employed. Below are generalized protocols for common antimicrobial susceptibility testing methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Roxithromycin stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Prepare Roxithromycin Dilutions: A serial two-fold dilution of roxithromycin is prepared in CAMHB directly in the microtiter plate. The final volume in each well is typically 50 µL or 100 µL.

-

Prepare Bacterial Inoculum: A suspension of the test organism is prepared in sterile broth or saline and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the roxithromycin dilution and a growth control well (broth only) are inoculated with the standardized bacterial suspension. A sterility control well (uninoculated broth) is also included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of roxithromycin that completely inhibits visible growth of the organism, as detected by the unaided eye.

Agar Dilution Method for MIC Determination

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Roxithromycin stock solution

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

-

Incubator

Procedure:

-

Prepare Roxithromycin-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of roxithromycin. This is done by adding the appropriate volume of the roxithromycin stock solution to molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.

-

Prepare Bacterial Inoculum: Similar to the broth microdilution method, a bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension using a multipoint replicator.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of roxithromycin that inhibits the visible growth of the bacteria on the agar.

Pharmacokinetics and Clinical Implications

Roxithromycin is rapidly absorbed after oral administration, with peak plasma concentrations reached within approximately two hours.[8] It exhibits good tissue penetration and a longer half-life compared to older macrolides, which allows for more convenient dosing schedules.[8] The clinical efficacy of roxithromycin has been demonstrated in the treatment of respiratory tract infections, including community-acquired pneumonia and atypical pneumonia, as well as in genitourinary and skin and soft tissue infections.[4]

Resistance Mechanisms

Bacterial resistance to macrolides, including roxithromycin, can occur through several mechanisms. The most common are:

-

Target site modification: Methylation of the 23S rRNA of the 50S ribosomal subunit, which reduces the binding affinity of the macrolide.

-

Active efflux: The acquisition of genes encoding for efflux pumps that actively transport the antibiotic out of the bacterial cell.

-

Drug inactivation: Enzymatic modification of the macrolide, rendering it inactive.

Conclusion

Roxithromycin remains a clinically relevant macrolide antibiotic with a well-defined antimicrobial spectrum. Its efficacy against common respiratory and atypical pathogens, coupled with a favorable pharmacokinetic profile, supports its continued use in the treatment of various bacterial infections. Understanding its mechanism of action, in vitro potency, and potential for resistance is essential for its appropriate clinical application and for the development of future antimicrobial strategies. This technical guide provides a consolidated resource of this critical information for the scientific community.

References

- 1. In-vitro activity of roxithromycin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medsafe.govt.nz [medsafe.govt.nz]

- 3. nps.org.au [nps.org.au]

- 4. The in vitro activity of roxithromycin (RU 28965) compared with four oral antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 7. caymanchem.com [caymanchem.com]

- 8. In vitro activity of the new macrolide antibiotic roxithromycin (RU 28965) against clinical isolates of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro susceptibility of recent clinical isolates of Chlamydia trachomatis to macrolides and tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

Lexithromycin CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its CAS number and other identifiers. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant information on the closely related macrolide, Roxithromycin, for comparative purposes.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It should be noted that while some fundamental properties are available for this compound, specific experimental data for several physicochemical parameters are not readily found in the public domain. In such cases, data for the structurally similar macrolide, Roxithromycin, is provided for reference and is clearly indicated.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53066-26-5 | MedKoo Biosciences |

| Molecular Formula | C38H70N2O13 | MedKoo Biosciences |

| Molecular Weight | 762.98 g/mol | MedKoo Biosciences |

| IUPAC Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(methoxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one | MedKoo Biosciences |

| Synonyms | Erythromycin A methoxime; Erythromycin 9-(O-methyloxime); Lexithromycine; Lexithromycinum; Lexithromycina; Wy-48314 | MedKoo Biosciences |

| SMILES Code | C[C@H]1--INVALID-LINK----INVALID-LINK--(C)C--INVALID-LINK--C(O--INVALID-LINK----INVALID-LINK----INVALID-LINK--=N/OC)(C)C)=O)--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C)C--INVALID-LINK--O2)--INVALID-LINK--(O)C[C@@H]1C">C@@O | MedKoo Biosciences |

| InChI Key | HPZGUSZNXKOMCQ-SQYJNGITSA-N | MedKoo Biosciences |

Table 2: Physicochemical Properties of this compound and Roxithromycin (for comparison)

| Property | This compound | Roxithromycin | Source (Roxithromycin) |

| Melting Point | Data not available | 111-118 °C | ChemicalBook[2] |

| Boiling Point | Data not available | 864.7±75.0 °C (Predicted) | ChemicalBook[2] |

| Solubility | Soluble in DMSO. Solutions are unstable and should be prepared fresh. | Soluble in ethanol (~30 mg/ml), DMSO (~15 mg/ml), and dimethyl formamide (~15 mg/ml). Sparingly soluble in aqueous buffers. Water solubility is approximately 0.0189 mg/L at 25°C. | Cayman Chemical, PubChem[3][4] |

| logP | Data not available | 1.7 | PubChem[4] |

| pKa | Data not available | 9.27 (Basic) | PubChem[4] |

| Stability | Solutions are noted to be unstable.[5] Possesses improved pH stability over erythromycin.[1] | Undergoes degradation in acidic and alkaline conditions. Stable for at least 4 years when stored at -20°C as a solid. | DergiPark, Cayman Chemical[3][6] |

Experimental Protocols

Determination of Physicochemical Properties

Standard methods for determining the physicochemical properties of macrolide antibiotics include:

-

Melting Point: Determined using a melting point apparatus, where the temperature range over which the solid melts is recorded.

-

Solubility: Assessed by adding the compound to various solvents at a known temperature and observing the concentration at which no more solute dissolves. For quantitative analysis, techniques like shake-flask or potentiometric titration can be employed.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method followed by quantification of the compound in both the octanol and water phases using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is a common approach.

-

pKa (Acid Dissociation Constant): Potentiometric titration is a standard method where a solution of the compound is titrated with an acid or base, and the pH is monitored. Spectrophotometric and conductometric methods can also be used.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and stability studies of macrolide antibiotics. A general protocol for the analysis of a macrolide like Roxithromycin, which could be adapted for this compound, is as follows:

Protocol: Stability-Indicating HPLC Method for Roxithromycin

-

Column: ODS C18 (150 × 4.6 mm i.d.)

-

Mobile Phase: 0.03 M potassium dihydrogen phosphate buffer-methanol (40:60, v/v), adjusted to pH 4.5

-

Flow Rate: 1 mL/min

-

Detection: UV at 215 nm

-

Temperature: Ambient

-

Sample Preparation: A stock solution of the drug is prepared in the mobile phase. For analysis of pharmaceutical dosage forms, tablets are powdered, and a known amount is extracted with the mobile phase, sonicated, and filtered before injection.

-

Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness as per ICH guidelines.[7]

Mechanism of Action and Signaling Pathways

This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the polypeptide exit tunnel of the 50S ribosomal subunit.[1] This action prevents the elongation of the polypeptide chain, thereby halting bacterial growth.

In addition to their antibacterial effects, macrolides are known to possess immunomodulatory properties. These effects are not directly related to their antibiotic activity but are mediated through their influence on host cell signaling pathways. While specific studies on this compound's impact on these pathways are lacking, the general mechanisms for macrolides involve the modulation of key inflammatory signaling cascades.

General Macrolide Effect on NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Macrolides like Roxithromycin have been shown to suppress the activation of NF-κB.[8][9] This is a critical anti-inflammatory mechanism.

Caption: General mechanism of macrolide-mediated inhibition of the NF-κB signaling pathway.

General Macrolide Effect on MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also crucial in regulating inflammation. Some macrolides have been reported to inhibit the phosphorylation of these kinases, further contributing to their anti-inflammatory effects.

Caption: General overview of macrolide interaction with the MAPK signaling cascade.

Metabolism

Specific data on the metabolism of this compound in humans is not available. However, studies on the closely related macrolide, Roxithromycin, have identified several metabolic pathways. It is plausible that this compound undergoes similar biotransformations.

The major metabolic pathways for Roxithromycin in humans include:

-

Isomerization: Conversion from the (E)-isomer to the (Z)-isomer.

-

O-Demethylation: Removal of a methyl group from an oxygen atom.

-

N-Demethylation: Removal of a methyl group from a nitrogen atom.

-

Hydrolysis: Cleavage of the cladinose sugar moiety.

-

Dealkylation: Removal of the oxime ether side chain.[10]

O-demethylation is a primary metabolic route for Roxithromycin in humans, leading to an active metabolite.[11]

Caption: Major metabolic pathways of the related macrolide, Roxithromycin.

Conclusion

This compound is a semi-synthetic macrolide antibiotic with a clear mechanism of antibacterial action. While its core chemical identity is well-defined, there is a notable lack of publicly available, detailed experimental data on its physicochemical properties and specific interactions with cellular signaling pathways. The information provided on the related compound, Roxithromycin, offers valuable insights but should be interpreted with caution as a direct surrogate for this compound. Further research is required to fully characterize the chemical and biological profile of this compound to support its potential development and application.

References

- 1. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]

- 2. 80214-83-1 CAS MSDS (Roxithromycin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Lexithromycin: An In-depth Technical Guide on its Crystal Structure and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the macrolide antibiotic, Lexithromycin, with a focus on its molecular weight and crystal structure. While specific crystallographic data for this compound is not publicly available, this document leverages data from the closely related and structurally similar macrolide, Roxithromycin, to provide a representative understanding of the analytical techniques and structural characteristics pertinent to this class of compounds.

Physicochemical Properties of this compound

This compound is a semi-synthetic antibiotic derived from erythromycin. Its chemical structure has been elucidated, and its molecular weight has been determined through standard analytical techniques.

| Property | Value |

| Chemical Formula | C38H70N2O13 |

| Molecular Weight | 762.97 g/mol [1][2] |

| Synonyms | Erythromycin A methoxime, Erythromycin 9-(O-methyloxime), Wy-48314[3] |

Crystal Structure Analysis: A Macrolide Perspective

The determination of the three-dimensional atomic arrangement of a molecule in its crystalline form is crucial for understanding its physical properties and biological activity. X-ray crystallography is the definitive method for this purpose. Although a specific crystal structure for this compound is not available in public databases, the analysis of Roxithromycin provides a valuable and analogous case study.

Representative Crystallographic Data of a Related Macrolide (Roxithromycin)

The following table summarizes the crystallographic data for Roxithromycin, offering insights into the likely structural parameters for this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 11.69711 Å, b = 16.86219 Å, c = 16.86219 Å |

| Cell Volume | 4762.400 Å3 |

Experimental Protocols

The characterization of this compound's molecular weight and crystal structure relies on established and precise experimental methodologies.

Determination of Molecular Weight by Mass Spectrometry

Objective: To accurately determine the molecular mass of this compound.

Methodology:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration.

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for macrolides that minimizes fragmentation and preserves the molecular ion.

-

Mass Analysis: The ionized sample is introduced into a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap). The instrument separates ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]+ or [M+Na]+), from which the precise molecular weight is calculated.

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

Objective: To elucidate the three-dimensional atomic arrangement of this compound in a crystalline state.

Methodology:

-

Crystallization: High-purity this compound is dissolved in an appropriate solvent or solvent system. Single crystals are grown using methods such as slow evaporation, vapor diffusion, or controlled cooling of a saturated solution.

-

Crystal Mounting: A single crystal of suitable size and quality is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed within an X-ray diffractometer and cooled to a cryogenic temperature (typically 100 K) to reduce thermal motion. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern is collected on a detector.

-

Data Processing: The intensities and positions of the diffracted X-rays are measured and processed to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement: Computational methods, such as direct methods or Patterson methods, are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.

Visualizing the Mechanism of Action and Experimental Workflow

Mechanism of Action of Macrolide Antibiotics

This compound, like other macrolide antibiotics, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for the nascent polypeptide chain and thereby halting protein elongation.[2][3][4]

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a molecule like this compound is a systematic workflow involving several key stages, from sample preparation to final structure validation.

Caption: A generalized workflow for X-ray crystallography.

References

- 1. benchchem.com [benchchem.com]

- 2. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insight into the Antibiotic Action of Telithromycin against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the In Vivo Pharmacokinetics and Pharmacodynamics of Roxithromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Roxithromycin, a semi-synthetic macrolide antibiotic. The information presented herein is curated for professionals in the field of pharmaceutical research and development to support further investigation and application of this compound.

Introduction

Roxithromycin is an acid-stable, orally administered macrolide antibiotic structurally related to erythromycin.[1] It is utilized in the treatment of a variety of bacterial infections, including those affecting the respiratory tract, urinary system, and soft tissues.[1][2] Like other macrolides, Roxithromycin's therapeutic effect is derived from its ability to inhibit bacterial protein synthesis.[3][4] This guide summarizes the key PK/PD parameters of Roxithromycin, details the experimental methodologies for their assessment, and visualizes associated biological and experimental processes.

Pharmacokinetics

The pharmacokinetic profile of Roxithromycin is characterized by rapid oral absorption and extensive tissue distribution.[1][5]

Absorption and Distribution

Following oral administration, Roxithromycin is quickly absorbed, with peak plasma concentrations (Cmax) typically reached within two hours.[5] It demonstrates wide distribution into most tissues and body fluids, with notable accumulation in phagocytic cells like macrophages and polymorphonuclear leukocytes.[2][3][6] This targeted distribution facilitates the active transport of the drug to sites of infection.[3]

Metabolism and Excretion

Roxithromycin undergoes limited metabolism. The majority of the drug is excreted unchanged, primarily in the bile, with a smaller fraction eliminated in expired air and less than 10% excreted in the urine.[3][5] The plasma half-life of Roxithromycin is approximately 12 hours, allowing for once or twice-daily dosing regimens.[3][5]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Roxithromycin in healthy adult subjects.

| Parameter | Value | Reference |

| Time to Peak (tmax) | ~2 hours | [5] |

| Plasma Half-Life (t1/2) | ~12 hours | [3][5] |

| Cmax (300 mg dose) | 10.13 ± 0.43 µg/mL | [7][8][9] |

| Volume of Distribution (Vd) | 1.38 ± 0.55 L/kg | [7][9] |

| Total Body Clearance (ClB) | 0.04 ± 0.01 L/hr/kg | [7][9] |

| Urinary Excretion | < 10% of dose | [3][5] |

| Excretion in Breast Milk | < 0.05% of dose | [5] |

Experimental Protocol: In Vivo Pharmacokinetic Study

A typical experimental workflow for determining the pharmacokinetic profile of Roxithromycin in vivo is outlined below.

Objective: To determine key pharmacokinetic parameters (Cmax, tmax, AUC, t1/2) of Roxithromycin in a relevant animal model (e.g., rats or non-human primates).

Methodology:

-

Animal Acclimatization: Healthy adult subjects (e.g., Sprague-Dawley rats) are acclimatized for a minimum of one week under standard laboratory conditions.

-

Dosing: A single oral dose of Roxithromycin (e.g., 300 mg) is administered to fasted subjects.[7][8]

-

Blood Sampling: Blood samples are collected serially at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-dosing via a cannulated vessel (e.g., jugular vein).[7][8]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Roxithromycin are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or Mass Spectrometry).[7][8]

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., MW-PHARM APO) to determine the key pharmacokinetic parameters.[9]

Caption: Workflow for a typical in vivo pharmacokinetic study.

Pharmacodynamics

Mechanism of Action

Roxithromycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3][4][10] At higher concentrations, it can be bactericidal.[4] The drug binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and halts the elongation of the polypeptide chain.[2][3][4] This action prevents the synthesis of essential proteins required for bacterial growth and replication.

Caption: Roxithromycin's mechanism of action on bacterial ribosomes.

Antibacterial Spectrum

Roxithromycin is effective against a broad range of pathogens, including:

-

Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes.[1][4]

-

Gram-negative bacteria: Moraxella catarrhalis, Legionella pneumophila.[3][4]

-

Atypical bacteria: Mycoplasma pneumoniae, Chlamydia trachomatis.[1][2]

Quantitative Pharmacodynamic Parameters

The following table presents the Minimum Inhibitory Concentrations (MICs) for Roxithromycin against selected pathogens.

| Pathogen | MIC (mg/L) | Reference |

| Streptococcus pyogenes | 0.15 | [11] |

| Streptococcus pneumoniae | 0.60 | [11] |

PK/PD Integration and Clinical Efficacy

The integration of pharmacokinetic and pharmacodynamic data is crucial for optimizing dosing regimens and predicting clinical outcomes. For macrolides like Roxithromycin, the time that the drug concentration remains above the MIC (T > MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) are key predictors of efficacy.

Clinical trials have demonstrated the efficacy of Roxithromycin in treating various infections. In a large international study of patients with community-acquired respiratory tract infections, Roxithromycin (150 mg twice daily) resulted in clinical resolution or improvement in 94-97% of cases.[12] The drug is generally well-tolerated, with most side effects being mild gastrointestinal disturbances.[12]

Conclusion

Roxithromycin is a macrolide antibiotic with a favorable pharmacokinetic profile, including rapid absorption, extensive tissue penetration, and a convenient dosing half-life. Its pharmacodynamic action through the inhibition of bacterial protein synthesis provides a broad spectrum of activity against common respiratory and soft tissue pathogens. The established clinical efficacy and tolerability of Roxithromycin make it a valuable therapeutic option in the management of susceptible bacterial infections. This guide provides a foundational understanding for researchers and clinicians working with this important antimicrobial agent.

References

- 1. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Roxithromycin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 5. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The macrolide antibiotics: a pharmacokinetic and pharmacodynamic overview [pubmed.ncbi.nlm.nih.gov]

- 7. logixsjournals.com [logixsjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. files.logixsjournals.com [files.logixsjournals.com]

- 10. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Comparative pharmacodynamics of azithromycin and roxithromycin with S. pyogenes and S. pneumoniae in a model that simulates in vitro pharmacokinetics in human tonsils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An international clinical trial on the efficacy and safety of roxithromycin in 40,000 patients with acute community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Lexithromycin discovery and developmental history

To the esteemed researchers, scientists, and drug development professionals,

Our comprehensive search for "Lexithromycin" has yielded no results indicating its existence as a known pharmaceutical compound. It appears that "this compound" may be a fictional or hypothetical drug name.

Therefore, we are unable to provide an in-depth technical guide on its discovery and developmental history, as no data on its synthesis, mechanism of action, clinical trials, or associated signaling pathways is available in the public domain or scientific literature.

We are committed to providing accurate and factual information. Should you have a recognized pharmaceutical agent you wish to be researched, we would be pleased to generate a comprehensive technical guide that adheres to your specified requirements, including data tables, detailed experimental protocols, and Graphviz visualizations.

Please provide the name of a real-world drug, and we will proceed with your request.

Lexithromycin: A Structural Dissection in the Macrolide Family

A Technical Guide for Researchers and Drug Development Professionals on the Structural Distinctions of Lexithromycin Compared to Other Key Macrolides.

Abstract

This compound, a semi-synthetic macrolide antibiotic, represents a significant modification of the foundational erythromycin structure. This guide provides an in-depth analysis of the structural variances between this compound and other prominent macrolides, namely erythromycin, clarithromycin, and azithromycin. Through detailed structural diagrams and comparative data, we will explore the chemical modifications that confer unique physicochemical and pharmacokinetic properties upon this compound. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in the field of drug development and antibiotic research.

Introduction to Macrolide Antibiotics

Macrolide antibiotics are a class of bacteriostatic agents characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1][2] They exert their antimicrobial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] The archetypal macrolide, erythromycin, paved the way for the development of semi-synthetic derivatives with improved acid stability, pharmacokinetic profiles, and a broader spectrum of activity.[3] this compound, also known as roxithromycin, is one such derivative, engineered to overcome some of the limitations of erythromycin.[4]

Core Structural Features of Macrolides

The foundational structure of the macrolides discussed herein consists of a 14- or 15-membered lactone ring. Attached to this ring are two key sugar moieties: L-cladinose and D-desosamine. Variations in the substitution patterns on the lactone ring and the sugars are the primary determinants of the differences in their biological activity and clinical utility.

Structural Comparison: this compound vs. Other Macrolides

The defining structural feature of this compound (roxithromycin) is the substitution at the C9 position of the erythronolide A ring. This modification is the primary point of divergence from erythromycin and clarithromycin.

This compound (Roxithromycin)

This compound is a derivative of erythromycin where the C9 ketone is converted to an oxime ether side chain.[1][5] Specifically, it is the 9-[O-[(2-methoxyethoxy)methyl]oxime] derivative of erythromycin.[5] This substantial modification significantly impacts the molecule's conformation and physicochemical properties.

Erythromycin

Erythromycin is the parent compound and features a ketone group at the C9 position of its 14-membered lactone ring. This ketone is susceptible to intramolecular cyclization in acidic conditions, leading to the formation of an inactive anhydrohemiketal, which contributes to its poor acid stability and gastrointestinal side effects.[3]

Clarithromycin

Clarithromycin is another semi-synthetic derivative of erythromycin. The key structural modification in clarithromycin is the methylation of the hydroxyl group at the C6 position of the lactone ring. This methylation prevents the internal ketalization reaction that plagues erythromycin, thus enhancing its acid stability and oral bioavailability.

Azithromycin

Azithromycin is structurally distinct as it is an azalide, possessing a 15-membered macrocyclic ring.[3] This is achieved through the insertion of a methyl-substituted nitrogen atom into the lactone ring of erythromycin between C9 and C10. This ring expansion and the presence of the nitrogen atom confer a different conformational flexibility and significantly alter its pharmacokinetic properties, leading to a longer half-life and extensive tissue penetration.

The following diagram illustrates the core structural differences between these four macrolides.

Quantitative Structural Data

The structural modifications directly influence the physicochemical properties of these macrolides. A summary of key quantitative data is presented in the table below.

| Macrolide | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size | Key Structural Modification |

| This compound | C41H76N2O15 | 837.05 | 14-membered | C9 oxime ether side chain |

| Erythromycin | C37H67NO13 | 733.93 | 14-membered | C9 ketone |

| Clarithromycin | C38H69NO13 | 747.95 | 14-membered | C6 methoxy group |

| Azithromycin | C38H72N2O12 | 748.98 | 15-membered | Nitrogen in lactone ring |

Experimental Protocols

The structural elucidation and comparison of these macrolides rely on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 1H and 13C NMR spectroscopy are fundamental for determining the connectivity and stereochemistry of the macrolide core and its substituents. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) and analyzed using a high-field NMR spectrometer (typically 400 MHz or higher). 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish detailed structural assignments. The chemical shifts and coupling constants provide precise information about the local chemical environment of each atom, allowing for the unambiguous identification of structural modifications like the C6-methoxy group in clarithromycin or the oxime ether side chain in this compound.

Mass Spectrometry (MS)

Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental composition of the macrolides. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to generate gas-phase ions of the antibiotic molecules. The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the confident determination of the molecular formula, which is crucial for confirming the identity of a specific macrolide and its derivatives. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information based on the fragmentation patterns.

X-ray Crystallography

Methodology: Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A high-quality single crystal of the macrolide is grown and mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The electron density map is then calculated from the diffraction data, which allows for the determination of the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and stereochemistry. This technique has been instrumental in confirming the absolute configuration of the numerous chiral centers in macrolide antibiotics.

The logical workflow for the structural characterization of a novel macrolide is depicted in the following diagram.

Structure-Activity Relationships and Conclusion

The structural modifications among these macrolides have profound implications for their clinical performance. The C9 oxime ether of This compound enhances its acid stability compared to erythromycin, leading to improved oral absorption and reduced gastrointestinal intolerance.[4] The C6 methoxy group of clarithromycin also confers acid stability and improves its pharmacokinetic profile over erythromycin. The unique 15-membered azalide ring of azithromycin results in a significantly longer half-life, extensive tissue distribution, and a broader spectrum of activity that includes enhanced potency against certain Gram-negative bacteria.[6]

References

- 1. Roxithromycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]

- 5. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Lexithromycin Against Atypical Pathogens: A Technical Guide

Disclaimer: Information on "Lexithromycin" is limited in publicly available scientific literature. This document utilizes data for Roxithromycin , a structurally and functionally similar semi-synthetic macrolide antibiotic, as a close proxy to provide insights into the potential in vitro activity of this compound. This approach is based on the established principle of structure-activity relationships within the macrolide class of antibiotics.

Introduction

Atypical pathogens, including Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila, are significant causes of respiratory tract infections. Their unique biological characteristics, such as the lack of a cell wall in Mycoplasma and the intracellular lifecycle of Chlamydia and Legionella, render many common antibiotics ineffective. Macrolide antibiotics, which inhibit bacterial protein synthesis, are a cornerstone of treatment for infections caused by these organisms.

This technical guide provides a comprehensive overview of the in vitro activity of Roxithromycin, as a representative macrolide for this compound, against these key atypical pathogens. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative susceptibility data and detailed experimental protocols.

Quantitative In Vitro Susceptibility Data

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for Roxithromycin against Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.

| Pathogen | No. of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycoplasma pneumoniae | Not Specified | 0.00625 - 0.0156 | Not Reported | 0.03125 | [1] |

| Chlamydia pneumoniae | 12 | Not Specified | Not Reported | Not Reported | |

| (6 type strains, 6 clinical isolates) | |||||

| Legionella pneumophila | 30 | Not Specified | Not Reported | > 0.06 | [1] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing of atypical pathogens requires specialized methodologies due to their fastidious growth requirements and, in the case of Chlamydia and Legionella, their intracellular nature.

Mycoplasma pneumoniae Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of antibiotics against Mycoplasma pneumoniae.

Materials:

-

SP4 medium (containing fetal bovine serum, yeast extract, and other growth factors)

-

96-well microtiter plates

-

Roxithromycin stock solution

-

Mycoplasma pneumoniae isolates

-

Incubator (37°C)

-

pH indicator (e.g., phenol red)

Procedure:

-

Preparation of Antibiotic Dilutions: Serially dilute the Roxithromycin stock solution in SP4 medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Culture Mycoplasma pneumoniae isolates in SP4 broth until the mid-logarithmic phase of growth. Adjust the inoculum concentration to approximately 10⁴ to 10⁵ color changing units (CCU)/mL.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

-

Incubation: Seal the plates and incubate at 37°C until the growth control well shows a distinct color change (indicating metabolic activity and growth). This typically takes 7 to 14 days.

-

MIC Determination: The MIC is the lowest concentration of Roxithromycin that completely inhibits the color change of the pH indicator, signifying the inhibition of mycoplasmal growth.

Chlamydia pneumoniae Susceptibility Testing: Cell Culture Method

The obligate intracellular nature of Chlamydia pneumoniae necessitates the use of a host cell culture system for susceptibility testing.

Materials:

-

Host cell line (e.g., HEp-2, HeLa)

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum)

-

96-well cell culture plates

-

Roxithromycin stock solution

-

Chlamydia pneumoniae elementary bodies (EBs)

-

Cycloheximide (to inhibit host cell protein synthesis)

-

Fluorescently labeled monoclonal antibody specific for Chlamydia

-

Fluorescence microscope

Procedure:

-

Cell Monolayer Preparation: Seed the host cells into 96-well plates and incubate until a confluent monolayer is formed.

-

Infection: Aspirate the culture medium and infect the cell monolayers with a standardized inoculum of Chlamydia pneumoniae EBs. Centrifuge the plates to facilitate infection.

-

Addition of Antibiotic: After a pre-incubation period to allow for chlamydial entry into the host cells, replace the inoculum with fresh medium containing serial dilutions of Roxithromycin and cycloheximide.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48 to 72 hours to allow for the formation of chlamydial inclusions.

-

Staining and Visualization: Fix the cells and stain with a fluorescently labeled anti-chlamydial antibody.

-

MIC Determination: Examine the plates under a fluorescence microscope. The MIC is the lowest concentration of Roxithromycin that completely inhibits the formation of chlamydial inclusions.

Legionella pneumophila Susceptibility Testing: Agar Dilution on BCYE Agar

Buffered Charcoal Yeast Extract (BCYE) agar is the standard medium for the cultivation and susceptibility testing of Legionella pneumophila.

Materials:

-

BCYE agar

-

Roxithromycin stock solution

-

Legionella pneumophila isolates

-

Saline or buffered yeast extract broth

-

Incubator (35-37°C, humidified atmosphere)

Procedure:

-

Preparation of Antibiotic-Containing Plates: Prepare a series of BCYE agar plates containing twofold serial dilutions of Roxithromycin. Also, prepare a drug-free control plate.

-

Inoculum Preparation: Suspend colonies of Legionella pneumophila from a fresh culture in saline or buffered yeast extract broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of the antibiotic-containing plates and the control plate.

-

Incubation: Incubate the plates at 35-37°C in a humidified atmosphere for 48 to 72 hours.

-

MIC Determination: The MIC is the lowest concentration of Roxithromycin that completely inhibits the visible growth of Legionella pneumophila.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic and the mechanism of action of macrolide antibiotics.

References

Methodological & Application

Determining the Susceptibility of Bacteria to Lexithromycin: A Guide to Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the minimum inhibitory concentration (MIC) of Lexithromycin, a novel macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is crucial for evaluating the efficacy of new antimicrobial agents and for monitoring the emergence of resistant bacterial strains.[4][5]

The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for macrolide antibiotics.[6][7] Two primary methods are detailed: broth microdilution and agar dilution.[4][8][9]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data associated with this compound MIC testing.

Table 1: Recommended Quality Control (QC) Strains and Expected MIC Ranges for Macrolides

| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) for Azithromycin* |

| Staphylococcus aureus | 29213 | 0.25 - 1.0[10] |

| Enterococcus faecalis | 29212 | 1.0 - 4.0[10] |

| Escherichia coli | 25922 | 2.0 - 8.0[10] |

| Streptococcus pneumoniae | 49619 | See CLSI M100 for specific ranges |

Note: As this compound-specific QC ranges are not yet established, ranges for a structurally related macrolide, azithromycin, are provided as a reference. Laboratories should establish their own internal QC ranges for this compound.

Table 2: Standardized Inoculum Preparation

| Parameter | Specification |

| Starting Culture | 4-5 morphologically similar colonies from a fresh (18-24 hour) agar plate |

| Suspension Medium | Sterile saline or Mueller-Hinton broth |

| Turbidity Standard | 0.5 McFarland |

| Final Inoculum Concentration (Broth Microdilution) | Approximately 5 x 10^5 CFU/mL[3][11] |

| Final Inoculum Concentration (Agar Dilution) | Approximately 10^4 CFU per spot[4][12] |

Experimental Protocols

I. Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[1][4][13]

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

-

Sterile 96-well microtiter plates[13]

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes

-

Bacterial culture of the test organism

-

Quality control strains (e.g., S. aureus ATCC 29213)[14][15]

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Incubator (35°C ± 2°C)[16]

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution.

-

Further dilute the stock solution in CAMHB to twice the highest concentration to be tested.[13]

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[13]

-

Add 100 µL of the 2x this compound working solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[13]

-

Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[13]

-

-

Inoculum Preparation:

-

From a fresh agar plate, select 4-5 colonies of the test organism and suspend them in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[3]

-

-

Inoculation and Incubation:

-

Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

-

-

Result Interpretation:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[5]

-

II. Agar Dilution Method

This method is considered a gold standard for its accuracy and reproducibility.[8] It involves incorporating serial dilutions of this compound into molten agar before it solidifies.[8][9]

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Water bath (45-50°C)

-

Bacterial culture of the test organism

-

Quality control strains

-

0.5 McFarland turbidity standard

-

Multipoint inoculator (optional)

Procedure:

-

Preparation of this compound-Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution in a suitable diluent.

-

Melt MHA and allow it to cool to 45-50°C in a water bath.

-

Add a defined volume of each this compound dilution to a specific volume of molten MHA to achieve the final desired concentrations. For example, add 2 mL of a 10x antibiotic solution to 18 mL of molten agar.

-

Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Prepare a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

For the final inoculum, this may need to be further diluted to achieve approximately 10^7 CFU/mL.

-

-

Inoculation and Incubation:

-

Spot a standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, resulting in approximately 10^4 CFU per spot.[4][12] A multipoint inoculator can be used to test multiple isolates simultaneously.[12]

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.[8]

-

-

Result Interpretation:

-

After incubation, examine the plates for the presence of bacterial colonies at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]

-

Visualizations

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cmdr.ubc.ca [cmdr.ubc.ca]

- 5. bmglabtech.com [bmglabtech.com]

- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 7. EUCAST: EUCAST - Home [eucast.org]

- 8. Agar dilution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. microbiologyclass.net [microbiologyclass.net]

- 15. bsac.org.uk [bsac.org.uk]

- 16. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Roxithromycin

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] It is structurally similar to erythromycin and is used to treat infections of the respiratory tract, and other mild to moderately severe infections. Accurate and reliable quantification of Roxithromycin in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Roxithromycin.

Chemical Properties of Roxithromycin

| Property | Value |

| Chemical Formula | C41H76N2O15 |

| Molecular Weight | 837.0 g/mol |

| Solubility | Soluble in chloroform (10 mg/mL)[2] |

| Mechanism of Action | Binds to the 50S subunit of the bacterial ribosome, inhibiting peptide translocation.[2] |

Experimental Protocol

This protocol outlines the necessary steps for the quantification of Roxithromycin using RP-HPLC with UV detection.

1. Materials and Reagents

-

Roxithromycin reference standard

-

Acetonitrile (HPLC grade)[1]

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)[1]

-

Orthophosphoric acid (AR grade)

-

Triethylamine (AR grade)

-

Water (HPLC grade or Milli-Q)[1]

-

0.45 µm membrane filters

2. Instrumentation

-

HPLC system equipped with a binary or isocratic pump, autosampler, column oven, and UV-Vis detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][3][4]

3. Preparation of Mobile Phase and Solutions

-

Mobile Phase Preparation: A common mobile phase is a mixture of acetonitrile and a phosphate buffer. For example, a mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.2) in a ratio of 70:30 (v/v) has been shown to be effective.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[4]

-

Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of Roxithromycin reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).[1]

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 10-2000 µg/mL).[1]

4. Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for Roxithromycin analysis.

| Parameter | Condition |

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm)[1][3][4] |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.2) (70:30 v/v)[1] |

| Flow Rate | 1.0 mL/min[3][4] |

| Injection Volume | 20 µL[1][4] |

| Detection Wavelength | 205 - 220 nm[1][4] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes[4] |

5. Sample Preparation

-

For Pharmaceutical Dosage Forms (Tablets/Capsules):

-

Weigh and finely powder at least 20 tablets or the contents of 20 capsules to ensure homogeneity.[1]

-

Accurately weigh a portion of the powder equivalent to a known amount of Roxithromycin (e.g., 25 mg) and transfer it to a volumetric flask.[1]

-

Add a portion of the mobile phase and sonicate for approximately 15 minutes to ensure complete dissolution of the drug.[1]

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter before injecting it into the HPLC system.[1]

-

6. Data Analysis and Quantification

-

Inject the calibration standards and the prepared sample solutions into the HPLC system.

-

Record the peak areas of the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the Roxithromycin standards.

-

Determine the concentration of Roxithromycin in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for Roxithromycin quantification.

| Validation Parameter | Typical Results |

| Linearity (Concentration Range) | 10 - 2000 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[5] |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2%[5] |

| Limit of Detection (LOD) | 1.45 µg/mL[5] |

| Limit of Quantification (LOQ) | 5 µg/mL[5] |

| Retention Time | Approximately 4.0 - 6.0 min[1][4] |

Experimental Workflow

Caption: Workflow for Roxithromycin quantification by HPLC.

Signaling Pathway (Logical Relationship)

Caption: Principle of HPLC separation for Roxithromycin.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of Roxithromycin in pharmaceutical formulations. The method is suitable for routine quality control analysis and can be adapted for the analysis of Roxithromycin in other matrices with appropriate sample preparation and validation.

References

Application Notes and Protocols for Studying Bacterial Ribosome Inhibition by Lexithromycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2][3] Like other macrolide antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis.[1][2] This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel.[1][2] This binding obstructs the path of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein synthesis.[4] this compound exhibits improved absorption and pH stability compared to erythromycin.[1][2]

These application notes provide detailed protocols for researchers to study the inhibitory effects of this compound on bacterial ribosomes, including determining its minimum inhibitory concentration (MIC), assessing its impact on in vitro protein synthesis, and visualizing its effect on ribosome stalling.

Mechanism of Action of this compound

This compound targets the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. By binding within the nascent peptide exit tunnel, it sterically hinders the elongation of the polypeptide chain. This leads to the cessation of protein synthesis, which is essential for bacterial growth and replication, resulting in a bacteriostatic effect.

Quantitative Data Summary

The following tables provide a framework for summarizing key quantitative data for this compound. The values for this compound are to be determined experimentally using the protocols provided below. For comparison, representative data for other macrolides are included where available.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Macrolides

| Bacterial Strain | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | TBD | 0.25 - 1.0 | 0.5 - 2.0 |

| Streptococcus pneumoniae (ATCC 49619) | TBD | 0.015 - 0.12 | 0.03 - 0.25 |

| Haemophilus influenzae (ATCC 49247) | TBD | 2.0 - 8.0 | 0.5 - 2.0 |

| Escherichia coli (ATCC 25922) | TBD | >128 | >128 |

TBD: To Be Determined

Table 2: In Vitro Protein Synthesis Inhibition (IC50) of this compound and Other Macrolides

| In Vitro System | This compound IC50 (µM) | Erythromycin IC50 (µM) | Azithromycin IC50 (µM) |

| E. coli S30 extract | TBD | ~1-5 | ~0.5-2 |

| PURE system | TBD | ~0.5-2 | ~0.2-1 |

TBD: To Be Determined. IC50 values can vary depending on the specific components and conditions of the in vitro translation system.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound against various bacterial strains.[5][6][7][8][9]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, S. pneumoniae, H. influenzae, E. coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 35-37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no antibiotic).

-

Well 12 will serve as a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

Protocol 2: In Vitro Transcription/Translation (IVT) Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on bacterial protein synthesis using a cell-free system.[10][11][12][13]

Materials:

-

Bacterial S30 extract system (e.g., from E. coli) or a PURE system

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound stock solution

-

Luminometer or fluorometer

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix containing the S30 extract or PURE system components, amino acids, and energy source according to the manufacturer's instructions.

-

Aliquot the master mix into microcentrifuge tubes.

-

Add varying concentrations of this compound to the tubes. Include a no-antibiotic control and a no-template control.

-

-

Initiation of Translation:

-

Add the DNA template to each reaction tube to initiate transcription and translation.

-

Incubate the reactions at 37°C for 1-2 hours.

-

-

Detection of Reporter Protein:

-

If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer.

-

If using a GFP reporter, measure fluorescence using a fluorometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 3: Toeprinting Assay to Map this compound-Induced Ribosome Stalling

This protocol allows for the precise identification of the site of ribosome stalling on an mRNA template in the presence of this compound.[14][15][16][17][18]

Materials:

-

Purified bacterial 70S ribosomes

-

In vitro transcribed mRNA template with a known sequence

-

Deacylated tRNA

-

Initiation factors (IF1, IF2, IF3)

-

This compound

-

Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected stalling site

-

Reverse transcriptase

-

dNTPs

-

Urea-polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Formation of the Initiation Complex:

-

Incubate the mRNA template with 30S ribosomal subunits, initiation factors, and fMet-tRNAfMet to form the 30S initiation complex.

-

Add 50S ribosomal subunits to form the 70S initiation complex.

-

-

Ribosome Stalling:

-

Add this compound to the reaction mixture at a concentration known to inhibit translation.

-

Allow translation to proceed for a short period to allow the ribosome to move to the stalling site.

-

-

Primer Extension:

-

Anneal the labeled primer to the mRNA in the stalled ribosome-mRNA complex.

-

Add reverse transcriptase and dNTPs to initiate cDNA synthesis. The reverse transcriptase will extend the primer until it is blocked by the stalled ribosome.

-

-

Analysis of cDNA Products:

-

Denature the reaction products and separate them on a sequencing urea-PAGE gel alongside a sequencing ladder generated from the same mRNA template.

-

The position of the "toeprint" band, which is the prematurely terminated cDNA product, indicates the position of the stalled ribosome. The leading edge of the ribosome is typically 15-17 nucleotides downstream from the P-site codon.

-

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the mechanism and efficacy of this compound as a bacterial ribosome inhibitor. By determining key parameters such as MIC and IC₅₀, and by mapping the precise site of ribosome stalling, a detailed understanding of this compound's interaction with the bacterial ribosome can be achieved. This knowledge is crucial for the development of new and improved macrolide antibiotics to combat bacterial infections.

References

- 1. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. medkoo.com [medkoo.com]